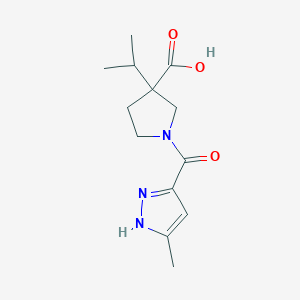
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid, also known as PIPPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PIPPCA is a synthetic molecule that belongs to the class of pyrrolidine carboxylic acids.
作用機序
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid inhibits HDAC6 by binding to its active site. HDAC6 is a zinc-dependent enzyme that catalyzes the deacetylation of lysine residues on tubulin. 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid binds to the zinc ion in the active site of HDAC6, preventing the enzyme from catalyzing the deacetylation reaction.
Biochemical and physiological effects:
In addition to its anti-cancer properties, 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has also been shown to have anti-inflammatory effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has also been shown to improve insulin sensitivity in obese mice, suggesting that it may have potential therapeutic applications in the treatment of metabolic disorders.
実験室実験の利点と制限
One advantage of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid is its specificity for HDAC6. Unlike other HDAC inhibitors, 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid does not inhibit other HDAC isoforms, which may cause unwanted side effects. However, one limitation of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid. One area of interest is the development of more potent and selective HDAC6 inhibitors based on the structure of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid. Another area of research is the investigation of the potential therapeutic applications of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the development of novel drug delivery systems for 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid may enhance its bioavailability and efficacy.
合成法
The synthesis of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid involves the reaction of N-(tert-butoxycarbonyl)-L-proline and 1,3-propanediol with imidazole-1-sulfonyl chloride in the presence of triethylamine. The product is then purified using column chromatography. The yield of 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid is approximately 50%.
科学的研究の応用
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of a key enzyme, called histone deacetylase 6 (HDAC6), which plays a crucial role in the progression of cancer. HDAC6 is responsible for the deacetylation of tubulin, a protein that is essential for the formation of microtubules. By inhibiting HDAC6, 1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid prevents the deacetylation of tubulin, leading to the disruption of microtubule dynamics and ultimately, cancer cell death.
特性
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-8(2)11(10(15)16)3-4-14(6-11)19(17,18)9-5-12-7-13-9/h5,7-8H,3-4,6H2,1-2H3,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMONYVOZBVYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-imidazol-5-ylsulfonyl)-3-propan-2-ylpyrrolidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(2-Chloro-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B6634191.png)
![N-[(2-chloro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B6634192.png)

![4-[[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]sulfonyl]-2-methylbenzonitrile](/img/structure/B6634215.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-pyridin-3-ylmethanamine](/img/structure/B6634225.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-fluoroaniline](/img/structure/B6634233.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6634237.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B6634239.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6634251.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-2-iodoaniline](/img/structure/B6634256.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6634257.png)


![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)